molecular formula C7H13NO B2565180 (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ylmethanamine CAS No. 1486473-03-3

(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ylmethanamine

Cat. No.: B2565180
CAS No.: 1486473-03-3
M. Wt: 127.187
InChI Key: HOGOLKHCHFSFKN-LYFYHCNISA-N
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Description

(1R,2S,4S)-7-oxabicyclo[221]heptan-2-ylmethanamine is a bicyclic amine compound with a unique structure that includes an oxirane ring fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ylmethanamine typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable precursor such as norbornene.

    Epoxidation: The norbornene is subjected to epoxidation using reagents like m-chloroperbenzoic acid (m-CPBA) to form the oxirane ring.

    Amination: The resulting epoxide is then treated with an amine source, such as ammonia or an amine derivative, under controlled conditions to introduce the amine group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ylmethanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ylmethanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Norbornene: A precursor in the synthesis of (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ylmethanamine.

    Oxirane: Shares the oxirane ring structure.

    Cyclohexylamine: Contains a similar amine functional group.

Uniqueness

This compound is unique due to its bicyclic structure, which imparts specific steric and electronic properties. This uniqueness makes it valuable in applications where such properties are advantageous, such as in the design of selective ligands or catalysts.

Properties

IUPAC Name

[(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-4-5-3-6-1-2-7(5)9-6/h5-7H,1-4,8H2/t5-,6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGOLKHCHFSFKN-LYFYHCNISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](C[C@H]1O2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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